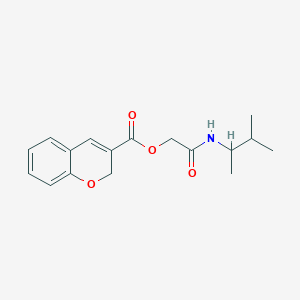
1-(4-Benzoylphenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Benzoylphenyl)guanidine is a compound that belongs to the guanidine family, characterized by the presence of a guanidine group attached to a benzoylphenyl moiety. Guanidines are known for their strong basicity and ability to form hydrogen bonds, making them valuable in various chemical and biological applications.
Métodos De Preparación
The synthesis of 1-(4-Benzoylphenyl)guanidine typically involves the reaction of 4-benzoylphenyl isocyanate with an amine source under controlled conditions. One common method is the reaction of 4-benzoylphenyl isocyanate with guanidine hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, yielding this compound after purification .
Industrial production methods for guanidines often involve the use of transition metal catalysts to enhance the efficiency and selectivity of the reactions. For example, catalytic guanylation reactions of amines with carbodiimides have been developed to produce multisubstituted guanidines .
Análisis De Reacciones Químicas
1-(4-Benzoylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzoyl group to a hydroxyl group.
Aplicaciones Científicas De Investigación
1-(4-Benzoylphenyl)guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex guanidine derivatives and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and bacterial infections.
Mecanismo De Acción
The mechanism of action of 1-(4-Benzoylphenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form strong hydrogen bonds and ionic interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access .
Comparación Con Compuestos Similares
1-(4-Benzoylphenyl)guanidine can be compared with other guanidine derivatives such as:
N,N’-Disubstituted guanidines: These compounds have two substituents on the guanidine nitrogen atoms and exhibit similar basicity and reactivity.
Cyclic guanidines: Compounds like 2-aminoimidazolines and tetrahydropyrimidines contain cyclic structures and are known for their unique properties as superbases and organocatalysts.
Guanidine-containing natural products: Natural products such as saxitoxins and tetrodotoxins contain guanidine groups and are known for their potent biological activities.
Propiedades
Fórmula molecular |
C14H13N3O |
|---|---|
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
2-(4-benzoylphenyl)guanidine |
InChI |
InChI=1S/C14H13N3O/c15-14(16)17-12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10/h1-9H,(H4,15,16,17) |
Clave InChI |
DQULKEACJQUYBJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


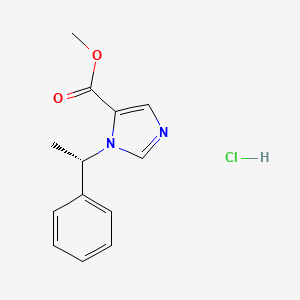
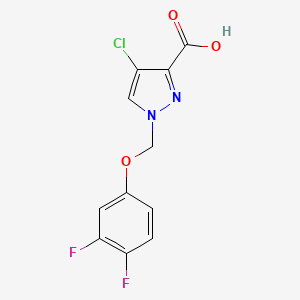
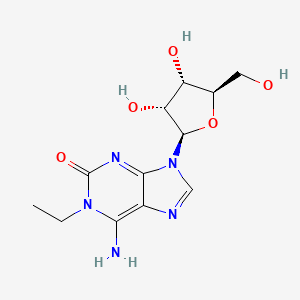
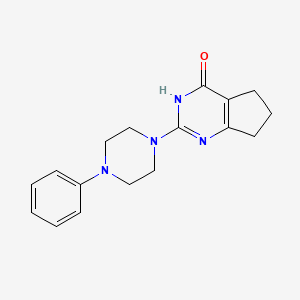
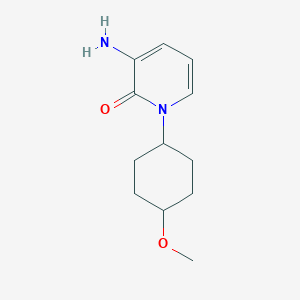
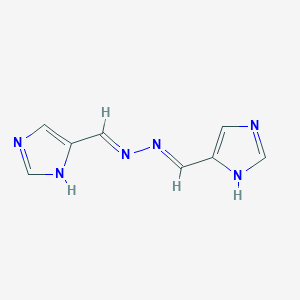
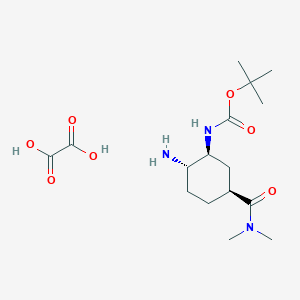
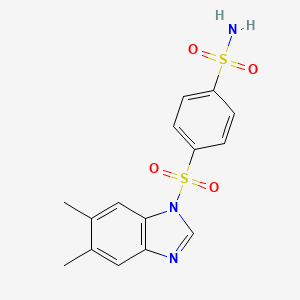


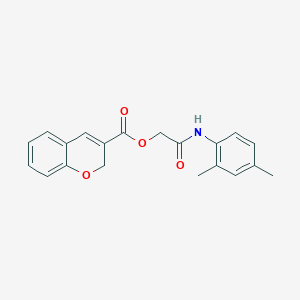
![2-(5-(3-(6-((2-Aminoethyl)amino)-6-oxohexyl)-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium chloride](/img/structure/B12929586.png)

